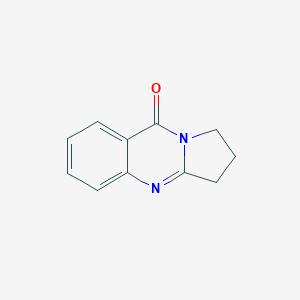

Deoxyvasicinone

Vue d'ensemble

Description

L-Homoarginine est un alpha-aminoacide non-protéinogène, structurellement similaire à l'arginine mais avec un groupe méthylène supplémentaireCe composé est naturellement présent et a été étudié pour ses effets physiologiques et pharmacologiques potentiels, en particulier dans la santé cardiovasculaire .

Applications De Recherche Scientifique

L-Homoarginine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: L-Homoarginine is studied for its role in nitric oxide production and its effects on endothelial function.

Industry: It is used in the production of specialized chemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

Deoxyvasicinone, a tricyclic quinazoline alkaloid, primarily targets melanocytes, the cells responsible for melanin production . Melanin is a pigment that determines skin color and plays a crucial role in protecting the skin from UV radiation .

Mode of Action

This compound interacts with its targets by decreasing the melanin content of melanocytes that have been stimulated by α-melanocyte-stimulating hormone (α-MSH) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanogenesis pathway. By inhibiting the mRNA expression of TYR, TRP-1, and TRP-2, this compound downregulates the enzymes involved in melanin synthesis . This leads to a decrease in melanin production, thereby affecting the skin pigmentation process.

Pharmacokinetics

The compound’s ability to decrease melanin content in melanocytes suggests that it can penetrate cellular membranes and exert its effects intracellularly

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in melanin content in melanocytes and attenuation of melanocyte activation . This results in a significant brightening effect on the skin, as confirmed by histological examination .

Action Environment

It is known that the compound’s anti-melanogenic effects were observed under aerobic conditions, mild temperature (25–30°c), and neutral ph

Analyse Biochimique

Cellular Effects

Deoxyvasicinone has been shown to have anti-melanogenic effects. It was found to decrease the melanin content of B16F10 and MNT-1 cells that have been stimulated by α-melanocyte-stimulating hormone (α-MSH) .

Molecular Mechanism

While this compound does not directly inhibit tyrosinase (TYR) enzymatic activity, it has been shown to inhibit the mRNA expression of TYR, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) . This suggests that this compound exerts its effects at the molecular level through changes in gene expression.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

L-Homoarginine peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de la lysine avec la cyanamide en milieu basique, suivie d'une hydrolyse. Cette méthode implique généralement les étapes suivantes :

Réaction de la Lysine avec la Cyanamide : La lysine est mise en réaction avec la cyanamide en solution aqueuse en milieu basique (pH 9-10) pour former le composé guanidino intermédiaire.

Hydrolyse : L'intermédiaire est ensuite hydrolysé en milieu acide pour obtenir de la L-Homoarginine.

Méthodes de Production Industrielle

La production industrielle de la L-Homoarginine implique souvent une synthèse enzymatique. L'enzyme ornithine transcarbamylase catalyse la réaction de la lysine avec le phosphate de carbamoyle pour produire de la L-Homoarginine. Cette méthode est privilégiée pour sa spécificité et son efficacité .

Analyse Des Réactions Chimiques

Types de Réactions

L-Homoarginine subit diverses réactions chimiques, notamment :

Oxydation : L-Homoarginine peut être oxydée pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir la L-Homoarginine en dérivés aminés plus simples.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe guanidino, conduisant à divers dérivés substitués.

Réactifs et Conditions Communs

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols peuvent réagir avec le groupe guanidino en conditions douces.

Produits Principaux

Les produits principaux de ces réactions comprennent divers dérivés guanidino substitués, des composés oxo et des dérivés aminés réduits.

Applications de la Recherche Scientifique

L-Homoarginine a des applications diverses dans la recherche scientifique :

Chimie : Elle est utilisée comme un bloc de construction dans la synthèse de peptides et d'autres molécules complexes.

Biologie : L-Homoarginine est étudiée pour son rôle dans la production d'oxyde nitrique et ses effets sur la fonction endothéliale.

Industrie : Elle est utilisée dans la production de produits chimiques et de produits pharmaceutiques spécialisés.

Mécanisme d'Action

L-Homoarginine exerce ses effets principalement par son rôle dans la synthèse d'oxyde nitrique. Elle agit comme un substrat pour la synthase d'oxyde nitrique, conduisant à une production accrue d'oxyde nitrique. Cela, à son tour, améliore la fonction endothéliale et a divers avantages cardiovasculaires. Les cibles moléculaires comprennent la synthase d'oxyde nitrique endothéliale et les voies associées .

Comparaison Avec Des Composés Similaires

Composés Similaires

Arginine : Structurellement similaire mais ne possède pas le groupe méthylène supplémentaire.

Lysine : Structure similaire mais ne possède pas le groupe guanidino.

Citrulline : Un autre composé apparenté impliqué dans le cycle de l'urée.

Unicité

L-Homoarginine est unique en raison de son groupe méthylène supplémentaire, qui lui confère des propriétés biochimiques distinctes. Elle a une affinité plus élevée pour la synthase d'oxyde nitrique par rapport à l'arginine, ce qui la rend particulièrement efficace pour améliorer la production d'oxyde nitrique et la fonction endothéliale .

Propriétés

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARHXCYGZKSOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201049 | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-53-0 | |

| Record name | Deoxyvasicinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 530-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Deoxyvasicinone primarily exerts its anti-melanogenic effects by downregulating the expression of key enzymes involved in melanin synthesis. These enzymes include tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This downregulation reduces melanin production in melanocytes.

A: [] No, this compound does not directly inhibit tyrosinase enzymatic activity. Its anti-melanogenic effect is primarily attributed to the downregulation of TYR, TRP-1, and TRP-2 gene expression, rather than direct enzyme inhibition.

A: [] this compound attenuates melanocyte activation, leading to a decrease in melanin content. This effect was observed in B16F10 and MNT-1 cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The reduction in melanin content is visually evident in microscopic images of the treated cells.

ANone: this compound has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol.

A: Yes, spectroscopic data, including 1H and 13C NMR, IR, and MS, are commonly reported in literature describing the isolation, synthesis, and characterization of this compound. [, , , ]

A: [] Yes, DFT calculations have been employed to investigate the electronic properties of this compound derivatives, particularly the influence of substituents on the redox behavior of ferrocenylmethylene-substituted derivatives.

ANone: While specific QSAR models for this compound are not extensively reported in the provided literature, the development of such models could provide valuable insights into the relationship between structure and biological activity for this class of compounds.

A: [, , , ] Studies have explored the effects of introducing substituents on the this compound core structure. For instance, halogenation of the quinazolinone ring and the introduction of ferrocenylmethylene groups have been shown to modulate biological activities, including antimicrobial and anticholinesterase activities. , , ,

A: [, ] Modifications to the pyrrolidine ring, such as the introduction of substituents at the 3-position, have been explored. These modifications can influence the reactivity and potentially the biological activity of the resulting derivatives. ,

A: [] While detailed PK/PD studies specifically on this compound are limited in the provided literature, research on its structural analog, vasicine, suggests that renal clearance plays a major role in its excretion. Further investigation is needed to fully elucidate the ADME profile of this compound.

A: [] this compound demonstrated significant skin-brightening effects in the artificial 3D pigmented skin model Melanoderm™, as confirmed by histological examination. Further in vivo studies are needed to explore its efficacy in relevant animal models and potentially in clinical settings.

A: [, ] this compound's anti-melanogenic effects have been investigated using B16F10 and MNT-1 melanoma cells. These cell lines are commonly employed to study melanin synthesis and the effects of potential anti-melanogenic agents. Additionally, this compound-donepezil hybrids have been tested in SH-SY5Y neuroblastoma cells for neuroprotective activity. ,

A: [, , , , , ] Various analytical techniques are employed to characterize and quantify this compound, including:

A: [, , ]* Early Isolation: The isolation of this compound from natural sources, such as Peganum harmala, marked the beginning of research into its biological properties.* Development of Synthetic Routes: The establishment of various synthetic methods for this compound enabled further exploration of its derivatives and their potential applications.* Investigation of Biological Activities: Studies have progressively uncovered a range of biological activities associated with this compound and its analogs, including anti-melanogenic, antimicrobial, and anticholinesterase effects.

A: * Medicinal Chemistry and Pharmacology: The synthesis of novel this compound derivatives and the investigation of their biological activities are prominent examples of cross-disciplinary research in these fields. [, , , ]* Natural Product Chemistry and Chemical Biology: The isolation of this compound from natural sources and the study of its biosynthesis and ecological roles represent collaborative efforts between these disciplines. [, , , , ]* Organic Chemistry and Materials Science: The incorporation of this compound moieties into organometallic frameworks, such as ferrocene derivatives, highlights the potential for cross-disciplinary research between these areas. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)